molecular formula C24H26N2O B12021965 N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide CAS No. 618443-93-9

N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Cat. No.: B12021965
CAS No.: 618443-93-9
M. Wt: 358.5 g/mol
InChI Key: WTOAEQYJLQUHFU-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a butylphenyl group attached to a tetrahydroacridinecarboxamide core, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-butylaniline with acridine-9-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce the corresponding amines.

Scientific Research Applications

N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide analogs: Compounds with similar structures but different substituents.

    Acridine derivatives: Compounds containing the acridine core with various functional groups.

Uniqueness

This compound is unique due to its specific combination of the butylphenyl group and the tetrahydroacridinecarboxamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

618443-93-9

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

N-(4-butylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C24H26N2O/c1-2-3-8-17-13-15-18(16-14-17)25-24(27)23-19-9-4-6-11-21(19)26-22-12-7-5-10-20(22)23/h4,6,9,11,13-16H,2-3,5,7-8,10,12H2,1H3,(H,25,27)

InChI Key

WTOAEQYJLQUHFU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42

Origin of Product

United States

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